2-(4-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Compounds of this class have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF was stirred overnight .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure Analysis
Research has focused on the synthesis and structural analysis of related triazoloquinazoline compounds. For instance, the study by Chernyshev et al. (2014) on partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines highlights the synthetic routes to create polycondensed heterocycles, a category to which the compound could belong. This demonstrates the scientific interest in the synthesis and potential modifications of triazoloquinazoline structures for exploring their chemical properties and reactivity (Chernyshev et al., 2014).
Potential Biological Activities
Another area of interest is the investigation of biological activities associated with triazoloquinazoline derivatives. The synthesis and antimicrobial evaluation of compounds with the triazoloquinazoline framework, as discussed by Pokhodylo et al. (2021), indicate the potential for these compounds to serve as leads for the development of new antimicrobial agents. Such studies suggest that derivatives of triazoloquinazoline, including the compound , could be researched for their antimicrobial properties (Pokhodylo et al., 2021).
Anticancer and Antitumor Properties
Additionally, compounds within the triazoloquinazoline class have been evaluated for their anticancer and antitumor properties. For example, Stevens et al. (1984) explored the antitumor activities of imidazotetrazines, which share some structural similarities with triazoloquinazolines, suggesting potential research avenues for anticancer applications of the compound (Stevens et al., 1984).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been associated with anticancer activity through antagonism of the a2b receptor . This receptor is involved in various pathophysiological conditions, including tumors and ischemia .
Mode of Action
For instance, some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate with DNA, which can disrupt the normal functioning of cancer cells .
Biochemical Pathways
Similar compounds have been found to affect γ-aminobutyric acid (gaba) ergic neurotransmission and influence enzymes such as glutamate decarboxylase (gad) and α-oxoglutarate aminotransferase (gaba-t) in the brain .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been performed on similar compounds .
Result of Action
Similar compounds have been found to exhibit anticancer activities, with some showing promising results against hepg2, hct-116, and mcf-7 cancer cell lines .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, including the concentration of the compound, the presence of other substances, and the specific characteristics of the target cells .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3/c1-14(2)12-26-21(31)17-7-10-19-20(11-17)30-23(29(15(3)4)22(19)32)27-28(24(30)33)13-16-5-8-18(25)9-6-16/h5-11,14-15H,12-13H2,1-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWYAFJBVHPFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=C(C=C4)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.